molecular formula C28H18N2O2 B11459216 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11459216
M. Wt: 414.5 g/mol
InChI Key: FXEJVCPLWYQSKR-NXZHAISVSA-N
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Description

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzofuran core, phenyl groups, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactionsThe nitrile groups are then introduced via a cyanation reaction using reagents such as copper(I) cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile groups to primary amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The nitrile groups and the benzofuran core play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile
  • 3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile
  • 4-methylphenylbenzofuran derivatives

Uniqueness

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C28H18N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-methylbenzoyl)-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C28H18N2O2/c1-19-11-13-21(14-12-19)28(31)27-24-15-22(17-29)23(18-30)16-26(24)32-25(27)10-6-5-9-20-7-3-2-4-8-20/h2-16H,1H3/b9-5+,10-6+

InChI Key

FXEJVCPLWYQSKR-NXZHAISVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CC=CC4=CC=CC=C4

Origin of Product

United States

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